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Compound Name: Chlorophenyl)cyclopropanecarbon
itrile

Cat. No.: B040749
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An In-Depth Technical Guide to 1-(2-Chlorophenyl)cyclopropanecarbonitrile

This technical guide provides a comprehensive overview of 1-(2-
Chlorophenyl)cyclopropanecarbonitrile, catering to researchers, scientists, and
professionals in drug development. It covers the fundamental chemical identifiers, predicted
physicochemical properties, a proposed synthetic route with a detailed experimental protocol,
and a discussion on potential biological significance based on related compounds.

Chemical Identifiers and Structure

The foundational step in understanding any chemical entity is to establish its unequivocal
identification through standardized nomenclature and structural representations.
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Identifier Value

IUPAC Name 1-(2-chlorophenyl)cyclopropane-1-carbonitrile

Molecular Formula C10H8CIN

SMILES C1CC1(C#N)C2=CC=CC=C2CI[1]

inChi INChl=1S/C10H8CIN/c11-9-4-2-1-3-8(9)10(7-
12)5-6-10/h1-4H,5-6H2[1]

InChlKey QZTBYZDCUXBPLS-UHFFFAOYSA-N[1]

Predicted Physicochemical Properties

While experimental data for this specific molecule is not readily available in the public domain,
computational predictions offer valuable insights into its behavior. The following table
summarizes the predicted collision cross-section (CCS) values, which are important for mass
spectrometry-based analyses.

Table 1: Predicted Collision Cross Section (CCS) Data[1]
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Adduct m/z Predicted CCS (A2
[M+H]+ 178.04181 1315
[M+Na]+ 200.02375 149.1
[M-H]- 176.02725 140.4
[M+NHA4]+ 195.06835 149.7
[M+K]+ 215.99769 140.7
[M+H-H20]+ 160.03179 123.3
[M+HCOO]- 222.03273 150.3
[M+CH3COO]- 236.04838 146.2
[M+Na-2H]- 198.00920 140.8
[M]+ 177.03398 132.0
[M]- 177.03508 132.0

m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (A3?)

per adduct were calculated using CCSbase.

Proposed Synthesis Pathway

Currently, a specific, experimentally validated synthesis protocol for 1-(2-

Chlorophenyl)cyclopropanecarbonitrile is not documented in readily accessible literature.

However, based on established organic chemistry principles and synthetic routes for analogous

structures, a plausible pathway can be proposed. A common method for the synthesis of similar

cyclopropanecarbonitriles involves the reaction of a phenylacetonitrile derivative with a 1,2-

dihaloethane in the presence of a strong base.
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Caption: Proposed synthetic workflow for 1-(2-Chlorophenyl)cyclopropanecarbonitrile.

Generalized Experimental Protocol

The following is a generalized protocol for the proposed synthesis. Researchers should
perform their own optimization and safety assessments.

o Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic
stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. The flask is charged with a
strong base, such as sodium hydride (NaH), suspended in an anhydrous aprotic solvent like
dimethylformamide (DMF) or tetrahydrofuran (THF).

» Addition of Phenylacetonitrile: 2-Chlorophenylacetonitrile, dissolved in the same anhydrous
solvent, is added dropwise to the stirred suspension of the base at a controlled temperature
(typically 0 °C to room temperature). The mixture is stirred for a period to ensure complete
deprotonation.

o Cyclopropanation: 1,2-Dibromoethane is then added dropwise to the reaction mixture. The
reaction is often heated to facilitate the cyclization process. The progress of the reaction can
be monitored by thin-layer chromatography (TLC) or gas chromatography-mass
spectrometry (GC-MS).
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o Workup: Upon completion, the reaction is carefully quenched with water or a saturated
agueous solution of ammonium chloride. The aqueous layer is extracted multiple times with
an organic solvent (e.g., ethyl acetate, dichloromethane).

 Purification: The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude
product is then purified by column chromatography on silica gel or by distillation under
reduced pressure to yield the pure 1-(2-Chlorophenyl)cyclopropanecarbonitrile.

Potential Biological Significance and Research
Directions

While no specific biological activities have been reported for 1-(2-
Chlorophenyl)cyclopropanecarbonitrile, its structural motifs—the cyclopropane ring and the
nitrile group—are present in numerous bioactive compounds.

o Cyclopropane Derivatives: The cyclopropane ring is a feature of many natural products and
synthetic molecules with a wide range of biological activities, including insecticidal,
antifungal, and antimicrobial properties.[2]

 Nitrile-Containing Compounds: The nitrile group is a key functional group in many
pharmaceuticals and natural products. The biological activity of nitrile-containing compounds
is diverse, and they are found in molecules with applications in various therapeutic areas.

The combination of a chlorinated phenyl ring, a cyclopropane moiety, and a nitrile group
suggests that 1-(2-Chlorophenyl)cyclopropanecarbonitrile could be a scaffold for
developing novel therapeutic agents. Further research is warranted to explore its potential
biological activities.
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Caption: Logical flow from chemical structure to potential research avenues.

In conclusion, while 1-(2-Chlorophenyl)cyclopropanecarbonitrile is a known chemical entity
with defined structural identifiers and predicted properties, a significant gap exists in the
experimental literature regarding its synthesis and biological function. The proposed synthetic
pathway and the discussion of the potential bioactivity of its constituent moieties provide a
foundation for future research into this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [InChl and SMILES for 1-(2-
Chlorophenyl)cyclopropanecarbonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b040749#inchi-and-smiles-for-1-2-chlorophenyl-
cyclopropanecarbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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